3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoic acid
Overview
Description
3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoic acid is an organic compound characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a methyl group attached to a benzoic acid core
Mechanism of Action
As for the compound’s pharmacokinetics, factors such as its solubility, stability, and the presence of functional groups like the carboxylic acid could influence its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the compound’s solubility in water could affect its absorption and distribution in the body .
The compound’s action could also be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and therefore its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoic acid typically involves the chlorosulfonation of 2-fluoro-5-methylbenzoic acid. The reaction is carried out by treating the benzoic acid derivative with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
C7H5FO2+ClSO3H→C7H4ClFO4S+H2O
This reaction requires careful handling due to the corrosive nature of chlorosulfonic acid and the need to control the reaction temperature to avoid decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorosulfonic acid and specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Tin(II) chloride and other reducing agents are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonyl Derivatives: Formed by reaction with thiols.
Scientific Research Applications
3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs due to its unique chemical properties.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Known for its use in organic synthesis and similar reactivity with nucleophiles.
Chlorosulfonic acid: Shares the chlorosulfonyl group and is used in similar chemical reactions.
Uniqueness
3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoic acid is unique due to the presence of both a fluorine atom and a methyl group on the benzoic acid core, which imparts distinct chemical properties and reactivity compared to other chlorosulfonyl compounds .
Properties
IUPAC Name |
3-chlorosulfonyl-2-fluoro-5-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO4S/c1-4-2-5(8(11)12)7(10)6(3-4)15(9,13)14/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTIQNOMIWVSQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)Cl)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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